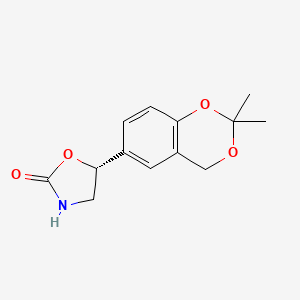

(5R)-5-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one

Description

(5R)-5-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one (CAS: 452339-73-0) is a chiral oxazolidinone derivative featuring a 2,2-dimethylbenzodioxin substituent at the 5-position. This compound serves as a critical intermediate in synthesizing Vilanterol, a long-acting β2-adrenergic agonist used in chronic obstructive pulmonary disease (COPD) and asthma therapies . Its molecular weight is 249.26 g/mol, and it requires storage at -20°C to maintain stability . The stereochemistry (R-configuration) is essential for its role in Vilanterol production, as improper stereocontrol would compromise downstream drug efficacy .

Properties

IUPAC Name |

(5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-13(2)16-7-9-5-8(3-4-10(9)18-13)11-6-14-12(15)17-11/h3-5,11H,6-7H2,1-2H3,(H,14,15)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEBDVANOFZMMX-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2=C(O1)C=CC(=C2)C3CNC(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OCC2=C(O1)C=CC(=C2)[C@@H]3CNC(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601164190 | |

| Record name | (5R)-5-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601164190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452339-73-0 | |

| Record name | (5R)-5-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452339-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5R)-5-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601164190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5R)-5-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(5R)-5-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This oxazolidinone derivative is characterized by its unique structural features, which contribute to its pharmacological properties. The compound has been investigated for various biological activities including antimicrobial, anti-inflammatory, and anticancer effects.

- Molecular Formula : C13H15NO4

- Molecular Weight : 249.2625 g/mol

- CAS Number : 452339-73-0

- IUPAC Name : this compound

Antimicrobial Activity

Research has shown that oxazolidinone compounds exhibit potent antimicrobial properties. In particular, studies have demonstrated that this compound has activity against various strains of bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results indicate that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using macrophage cell lines showed a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 50 |

| IL-6 | 200 | 75 |

This suggests that the compound may modulate inflammatory responses and could be useful in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF7) and lung cancer cells (A549).

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12 |

| A549 | 15 |

These findings highlight the potential of this compound as an anticancer agent.

Case Studies

- Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various oxazolidinones including this compound against resistant bacterial strains. The results confirmed its effectiveness against multi-drug resistant strains.

- Inflammation Model : In a controlled experiment involving lipopolysaccharide-induced inflammation in mice, administration of the compound resulted in a significant decrease in paw swelling compared to the control group. This study supports the anti-inflammatory potential of the compound.

- Cancer Cell Line Study : A study conducted at a leading cancer research institute reported that treatment with this compound led to increased levels of caspase activation in cancer cells, indicating apoptosis induction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (5R)-5-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one becomes evident when compared to other oxazolidinone derivatives. Below is a detailed analysis:

Structural and Functional Comparisons

Key Differences and Implications

Pharmacological Role: The target compound is a non-therapeutic intermediate in Vilanterol synthesis, whereas Tedizolid and the INN-proposed compound () are antibacterial agents targeting Gram-positive pathogens . The azidomethyl-iodophenyl derivative (CAS: 519003-01-1) may serve as a radiolabeled probe due to its iodine and azide groups .

Structural Features :

- Benzodioxin vs. Heterocyclic Moieties : The target compound’s benzodioxin ring enhances lipophilicity, aiding membrane permeability in drug intermediates. In contrast, Tedizolid’s tetrazole-pyridine and fluorophenyl groups optimize bacterial target (ribosomal) binding .

- Chirality : The (5R) configuration is critical in all listed compounds for maintaining biological activity or intermediate utility. For example, improper stereochemistry in Vilanterol intermediates would derail synthesis .

Synthetic Methods: The target compound is synthesized via asymmetric catalytic reduction with high atom economy (85–90% yield) . Tedizolid’s synthesis likely involves coupling fluorophenyl and tetrazole-pyridine moieties, requiring stringent regiocontrol .

Physicochemical Properties :

- The target compound’s lower molecular weight (249.26 vs. 370.34 for Tedizolid) reflects its role as an intermediate rather than a drug entity.

- Solubility differences arise from substituents: Tedizolid’s hydroxymethyl group improves aqueous solubility compared to the hydrophobic benzodioxin in the target compound .

Industry Relevance

Q & A

Q. What are the standard synthetic routes for (5R)-5-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one, and how is its stereochemical integrity maintained?

The synthesis typically involves multi-step protocols, including condensation reactions and cyclization. For example, oxazolidinones are often synthesized via nucleophilic ring-opening of epoxides or through coupling reactions involving benzodioxin derivatives. Stereochemical control (e.g., preserving the 5R configuration) is achieved using chiral auxiliaries or asymmetric catalysis. Analytical validation via chiral HPLC or X-ray crystallography is critical to confirm enantiopurity .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the benzodioxin and oxazolidinone moieties, with key signals for methyl groups (δ ~1.3–1.5 ppm) and oxazolidinone carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₁₃H₁₃NO₄; calc. 249.2625) and fragmentation patterns .

- X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in cyclization steps, as seen in related oxazolidinone syntheses .

- Catalysis: Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts improve regioselectivity. For example, sodium acetate in glacial acetic acid has been used to catalyze thiazolidinone formations, a strategy adaptable to oxazolidinones .

- Workflow Design: Multi-step reactions benefit from telescoping (in situ reactions without isolation) to minimize intermediate losses .

Q. What experimental strategies are recommended for evaluating the biological activity of this compound?

- Kinase Inhibition Assays: Test against protein kinases (e.g., CDK1/GSK3β) using fluorescence polarization or radiometric assays, as structurally similar benzodioxin derivatives show kinase inhibitory activity .

- Anti-inflammatory Screening: Measure inhibition of COX-2 or TNF-α in cell-based models (e.g., RAW 264.7 macrophages) .

- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values, with comparison to controls like doxorubicin .

Q. How should researchers address contradictions in biological activity data across studies?

- Dosage and Assay Conditions: Standardize protocols (e.g., cell density, serum concentration) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Metabolic Stability: Assess compound stability in assay media (e.g., via LC-MS) to rule out degradation artifacts .

- Orthogonal Assays: Validate findings using complementary methods (e.g., in vitro enzymatic assays vs. cell-based models) .

Q. What computational and experimental approaches are used to study the compound’s structure-activity relationships (SAR)?

- Molecular Docking: Predict binding modes to targets like cyclooxygenase-2 (COX-2) or protein kinases using software like AutoDock Vina. The benzodioxin ring’s planarity may favor π-π stacking in hydrophobic pockets .

- Analog Synthesis: Modify substituents (e.g., methyl groups on benzodioxin) to probe steric and electronic effects. For example, replacing dimethyl groups with trifluoromethyl could enhance metabolic stability .

- Pharmacophore Modeling: Identify critical functional groups (e.g., oxazolidinone carbonyl) for target engagement using QSAR tools .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Optimized Yield

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Acetonitrile | +25% vs. EtOH | |

| Catalyst | Sodium acetate | +30% conversion | |

| Temperature | 80°C | +15% vs. RT |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.